Cas no 40925-65-3 (2-Hydroxy-6-methoxybenzothiazole)
2-Hydroxy-6-methoxybenzothiazole Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxybenzo[d]thiazol-2(3H)-one
- 6-Methoxy-2(3H)-benzothiazolone
- 2(3H)-Benzothiazolone, 6-methoxy-
- 2-Hydroxy-6-methoxybenzothiazole
- 6-methoxy-3H-1,3-benzothiazol-2-one
- 2(3H)-Benzothiazolone,6-methoxy
- 6-methoxy-2-benzothiazolinone
- 6-Methoxy-3H-benzothiazol-2-on
- 6-methoxy-3H-benzothiazol-2-one
- 6-methoxy-benzothiazol-2(3H)-one
- 6-methoxybenzothiazolinone
- 6-Methoxybenzothiazolon
- 6-Methoxy-benzothiazolon-(2)
- 6-methyoxy-2(3H)-benzothiazolone
- AKOS006290973
- FT-0646202
- 2-hydroxy-6-methoxybenzothiazole, AldrichCPR
- BDBM50226552
- NMPYQLRSABFZAG-UHFFFAOYSA-N
- CS-0062005
- SCHEMBL1848088
- 6-methoxy-1,3-benzothiazol-2(3H)-one
- 40925-65-3
- A825347
- 6-methoxybenzthiazol-2-one
- DTXSID60548276
- CHEMBL103878
- MFCD09743851
- 6-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
- FS-2756
- AKOS024016453
- AMY1725
- DB-029311
-
- MDL: MFCD09743851
- Inchi: 1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10)
- InChI Key: NMPYQLRSABFZAG-UHFFFAOYSA-N
- SMILES: S1C(NC2C=CC(=CC1=2)OC)=O
Computed Properties
- Exact Mass: 181.02000
- Monoisotopic Mass: 181.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.346
- Refractive Index: 1.624
- PSA: 70.33000
- LogP: 1.59820
2-Hydroxy-6-methoxybenzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
2-Hydroxy-6-methoxybenzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Hydroxy-6-methoxybenzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153087-1g |
6-Methoxy-2(3H)-benzothiazolone |
40925-65-3 | 95% | 1g |
$131 | 2021-06-09 | |
| Chemenu | CM153087-5g |
6-Methoxy-2(3H)-benzothiazolone |
40925-65-3 | 95% | 5g |
$358 | 2021-06-09 | |
| Ambeed | A198021-1g |
6-Methoxybenzo[d]thiazol-2(3H)-one |
40925-65-3 | 98% | 1g |
$46.0 | 2025-02-21 | |
| Ambeed | A198021-5g |
6-Methoxybenzo[d]thiazol-2(3H)-one |
40925-65-3 | 98% | 5g |
$144.0 | 2025-02-21 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05125-0.25g |
2-Hydroxy-6-methoxybenzothiazole |
40925-65-3 | 97% | 0.25g |
344.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05125-1g |
2-Hydroxy-6-methoxybenzothiazole |
40925-65-3 | 97% | 1g |
414.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05125-5g |
2-Hydroxy-6-methoxybenzothiazole |
40925-65-3 | 97% | 5g |
1207.00 | 2021-07-09 | |
| TRC | H879560-50mg |
2-Hydroxy-6-methoxybenzothiazole |
40925-65-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H879560-100mg |
2-Hydroxy-6-methoxybenzothiazole |
40925-65-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H879560-500mg |
2-Hydroxy-6-methoxybenzothiazole |
40925-65-3 | 500mg |
$ 210.00 | 2022-06-04 |
2-Hydroxy-6-methoxybenzothiazole Suppliers
2-Hydroxy-6-methoxybenzothiazole Related Literature
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Lvnan Jin,Xuan Zhou,Yunbo Zhao,Jing Guo,Douglas W. Stephan Org. Biomol. Chem. 2022 20 7781
Additional information on 2-Hydroxy-6-methoxybenzothiazole
2-Hydroxy-6-Methoxybenzothiazole: A Comprehensive Overview
2-Hydroxy-6-methoxybenzothiazole, identified by the CAS number 40925-65-3, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of benzothiazoles, which are known for their unique chemical properties and structural versatility. The presence of hydroxy and methoxy groups in the molecule introduces additional functional groups, enhancing its reactivity and making it a valuable component in numerous chemical reactions and industrial processes.
The structure of 2-hydroxy-6-methoxybenzothiazole consists of a benzene ring fused with a thiazole ring, where the hydroxy group is located at position 2 and the methoxy group at position 6. This arrangement not only influences the compound's physical properties but also plays a crucial role in its chemical reactivity. Recent studies have highlighted the importance of such functionalized benzothiazoles in drug discovery, material science, and environmental chemistry.
In terms of chemical properties, 2-hydroxy-6-methoxybenzothiazole exhibits moderate solubility in polar solvents due to the electron-donating nature of the hydroxy and methoxy groups. These groups also contribute to the compound's ability to participate in hydrogen bonding, which is essential in many biochemical interactions. The thiazole ring, on the other hand, is known for its aromatic stability and ability to undergo various substitution reactions, making it a valuable building block in organic synthesis.
Recent advancements in research have focused on the application of 2-hydroxy-6-methoxybenzothiazole as a precursor for synthesizing advanced materials. For instance, studies have demonstrated its potential in forming coordination polymers and metal-organic frameworks (MOFs), which are widely used in gas storage, catalysis, and sensing technologies. The ability of this compound to coordinate with metal ions has been extensively explored, leading to innovative materials with tailored properties.
Beyond materials science, 2-hydroxy-6-methoxybenzothiazole has shown promise in pharmacological applications. Researchers have investigated its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, studies have explored its role as a precursor for developing bioactive molecules with antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
In environmental chemistry, 2-hydroxy-6-methoxybenzothiazole has been studied for its role as a stabilizer and additive in various industrial processes. Its ability to scavenge free radicals makes it a potential candidate for improving the stability of polymers and other materials exposed to oxidative conditions. Recent research has also examined its degradation pathways under different environmental conditions, providing insights into its eco-friendliness and potential for sustainable applications.
The synthesis of 2-hydroxy-6-methoxybenzothiazole typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Modern synthetic methodologies have focused on improving yield and purity while minimizing environmental impact. For example, green chemistry approaches such as microwave-assisted synthesis and catalytic systems have been employed to streamline the production process.
In conclusion, 2-hydroxy-6-methoxybenzothiazole, with its unique structure and functional groups, continues to be a subject of intense research across multiple disciplines. Its applications span from material science to pharmacology, with ongoing studies uncovering new potentials for this versatile compound. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing technological and medical innovations.
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